Isosojagol

Description

This compound has been reported in Glycine max, Dolichos trilobus, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

94390-15-5 |

|---|---|

Molecular Formula |

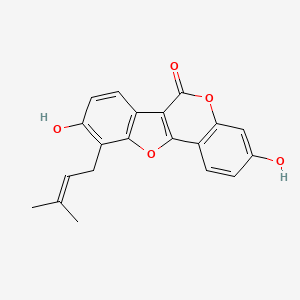

C20H16O5 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C20H16O5/c1-10(2)3-5-12-15(22)8-7-14-17-19(25-18(12)14)13-6-4-11(21)9-16(13)24-20(17)23/h3-4,6-9,21-22H,5H2,1-2H3 |

InChI Key |

MQKLGUOASGICKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O)O)C |

Other CAS No. |

94390-15-5 |

Origin of Product |

United States |

Foundational & Exploratory

Isosojagol: A Technical Guide to Its Potential Biological Activities

Disclaimer: Scientific research specifically investigating the biological activities of Isosojagol (CAS 94390-15-5) is limited. This guide provides an in-depth overview of the known biological activities of coumestans, the class of polyphenolic compounds to which this compound belongs. The information presented herein is intended to infer the potential pharmacological properties of this compound and to provide a framework for future research.

Introduction to this compound and Coumestans

This compound is a naturally occurring coumestan, a type of phytoestrogen characterized by a specific four-ring heterocyclic structure. Coumestans are found in various plants, including legumes like soybeans and sprouts.[1] While direct experimental data on this compound is scarce, the broader class of coumestans has been the subject of numerous studies, revealing a wide range of biological activities. These activities are often attributed to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors, as well as their ability to modulate various cellular signaling pathways. This guide will explore the potential anticancer, anti-inflammatory, antioxidant, estrogenic, and neuroprotective activities of this compound based on the established properties of coumestans.

Potential Anticancer Activity

Coumestans have demonstrated promising anticancer properties in various studies, suggesting that this compound may possess similar activities. The proposed mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways that are often dysregulated in cancer.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the types of data typically generated from in vitro anticancer assays for coumestans.

| Assay Type | Parameter Measured | Typical Units | Description |

| Cell Viability Assay (e.g., MTT) | IC50 (Half-maximal Inhibitory Concentration) | µM or µg/mL | The concentration of the compound required to inhibit the growth of 50% of a cancer cell population. |

| Apoptosis Assay (e.g., Annexin V/PI staining) | Percentage of Apoptotic Cells | % | The proportion of cells undergoing apoptosis after treatment with the compound. |

| Cell Cycle Analysis (e.g., Flow Cytometry) | Percentage of Cells in Cell Cycle Phases (G1, S, G2/M) | % | The distribution of cells in different phases of the cell cycle, indicating cell cycle arrest. |

Key Signaling Pathways in Anticancer Activity

Coumestans have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[1][2]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.[3][4][5]

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[3][4][5]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[3][4][5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases. Coumestans have been reported to possess anti-inflammatory properties, suggesting that this compound could exert similar effects.[1][6] The anti-inflammatory mechanisms of coumestans often involve the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of inflammatory signaling pathways like NF-κB.

Quantitative Data Summary

The following table outlines the typical quantitative data obtained from in vitro anti-inflammatory assays for coumestans.

| Assay Type | Parameter Measured | Typical Units | Description |

| Nitric Oxide (NO) Inhibition Assay | IC50 | µM or µg/mL | The concentration of the compound that inhibits 50% of nitric oxide production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells). |

| Cytokine Production Assay (e.g., ELISA) | IC50 or % Inhibition | µM, µg/mL, or % | The concentration of the compound that inhibits 50% of the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), or the percentage of inhibition at a given concentration. |

| Cyclooxygenase (COX) Enzyme Inhibition Assay | IC50 | µM or µg/mL | The concentration of the compound that inhibits 50% of the activity of COX-1 or COX-2 enzymes. |

Key Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Coumestans have been shown to inhibit this pathway.[7]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[8][9]

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.[8][9]

-

Absorbance Reading: The absorbance is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Potential Antioxidant Activity

Coumestans are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1] This antioxidant capacity may contribute to their other biological activities, as oxidative stress is implicated in numerous diseases.

Quantitative Data Summary

The following table summarizes common in vitro antioxidant assays and the data they generate.

| Assay Type | Parameter Measured | Typical Units | Description |

| DPPH Radical Scavenging Assay | IC50 or EC50 | µM or µg/mL | The concentration of the compound required to scavenge 50% of the DPPH radicals. |

| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | µM TE/g | The antioxidant capacity of a compound relative to the standard antioxidant, Trolox. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | FRAP value | µM Fe(II)/g | The ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | ORAC value | µM TE/g | The capacity of a compound to neutralize peroxyl radicals. |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

-

Reaction Mixture: The test compound (e.g., this compound) at various concentrations is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, and a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Potential Estrogenic and Anti-estrogenic Activity

As phytoestrogens, coumestans, and therefore potentially this compound, can bind to estrogen receptors (ERα and ERβ) and elicit either estrogenic (agonist) or anti-estrogenic (antagonist) effects.[1] This activity is dependent on the specific tissue, the concentration of the compound, and the endogenous estrogen levels.

Quantitative Data Summary

The following table describes the types of data obtained from estrogenic activity assays.

| Assay Type | Parameter Measured | Typical Units | Description |

| Estrogen Receptor Binding Assay | Relative Binding Affinity (RBA) | % | The affinity of a compound for the estrogen receptor relative to that of 17β-estradiol (E2), which is set at 100%. |

| Reporter Gene Assay | EC50 (Half-maximal Effective Concentration) or IC50 | µM | The concentration of a compound that produces 50% of the maximal response (agonist activity) or inhibits 50% of the E2-induced response (antagonist activity) in cells containing an estrogen-responsive reporter gene. |

| Uterotrophic Assay (in vivo) | Uterine Weight | mg | An increase in uterine weight in immature or ovariectomized female animals indicates an estrogenic effect. |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

-

Preparation of Receptor Source: Cytosol containing estrogen receptors is prepared from the uteri of immature or ovariectomized rats.[6]

-

Competitive Binding Reaction: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).[6]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol, often using hydroxylapatite or dextran-coated charcoal.[6]

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled estradiol, is determined. The relative binding affinity (RBA) is then calculated in comparison to unlabeled 17β-estradiol.

Conclusion and Future Directions

This compound, as a member of the coumestan class of flavonoids, holds significant potential for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and estrogenic effects. The information presented in this guide, based on the known properties of coumestans, provides a strong rationale for further investigation into the specific pharmacological profile of this compound.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. This would involve:

-

Quantitative analysis of its efficacy in various cancer cell lines and animal models of disease.

-

Elucidation of its specific mechanisms of action and the signaling pathways it modulates.

-

Determination of its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.

Such studies are essential to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel drug candidate for the treatment of a variety of human diseases.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation | MDPI [mdpi.com]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

Isosojagol: A Technical Whitepaper on a Novel Phytoestrogen

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Abstract

Isosojagol, a naturally occurring coumestan, presents a compelling profile as a novel phytoestrogen for scientific investigation and potential therapeutic development. As a member of the isoflavonoid class of plant secondary metabolites, its structural characteristics suggest a range of biological activities, including estrogenic, anti-inflammatory, and antioxidant properties. Due to a paucity of direct research on this compound, this technical guide synthesizes the available information on this compound and draws upon the extensive research conducted on structurally analogous and well-characterized coumestans, such as coumestrol and psoralidin, to provide a comprehensive overview of its potential. This document outlines the known chemical properties of this compound, presents quantitative biological activity data from related compounds in clearly structured tables, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of phytoestrogens. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.

Introduction to this compound

This compound is a member of the coumestan subgroup of isoflavonoids, which are polyphenolic compounds found in various plants. Structurally, coumestans are characterized by a fused furan ring system attached to a chromenone backbone. While specific research on this compound is limited, its classification as a coumestan provides a strong basis for predicting its biological activities. Phytoestrogens, including coumestans, are known to interact with estrogen receptors (ERs) and can exert both estrogenic and anti-estrogenic effects, making them subjects of intense research for their potential roles in hormone-dependent conditions, inflammation, and oxidative stress-related diseases.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | - |

| Molecular Formula | C15H10O4 | - |

| Molecular Weight | 254.24 g/mol | - |

| Class | Coumestan (Isoflavonoid) | - |

| Synonyms | 6,4'-Dihydroxyisoflavone | - |

Biological Activity: Insights from Related Coumestans

Due to the limited availability of quantitative data specifically for this compound, this section summarizes the biological activities of the well-researched coumestans, coumestrol and psoralidin, to provide a predictive framework for this compound's potential efficacy.

Estrogenic Activity

Coumestans are known to bind to estrogen receptors, ERα and ERβ, often with a higher affinity for ERβ. This selective binding may lead to differential physiological effects compared to estradiol.

Table 1: Estrogen Receptor Binding Affinity of Coumestrol

| Compound | Receptor | Binding Affinity (IC50) | Relative Binding Affinity (RBA) vs. Estradiol |

| Coumestrol | ERα | ~75.7 nM | Variable, reported up to 94% |

| Coumestrol | ERβ | Data suggests higher affinity than for ERα | Variable, reported up to 185% |

Note: IC50 and RBA values can vary depending on the specific assay conditions.

Anti-inflammatory Activity

Psoralidin, a prenylated coumestan, has demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Table 2: Anti-inflammatory Effects of Psoralidin

| Activity | Model System | Key Findings |

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated macrophages | Dose-dependent reduction of TNF-α, IL-6, and IL-1β production. |

| Inhibition of Inflammatory Mediators | Murine macrophages | Inhibition of nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression. |

| Modulation of Signaling Pathways | Various cell lines | Inhibition of NF-κB and PI3K/Akt signaling pathways.[1] |

Antioxidant Activity

Phytoestrogens, in general, possess antioxidant properties due to their phenolic structure, which enables them to scavenge free radicals. While specific data for this compound is lacking, coumestans are expected to exhibit antioxidant activity.

Table 3: Antioxidant Potential of Related Isoflavonoids

| Assay | Compound Class | General Outcome |

| DPPH Radical Scavenging | Isoflavones | Concentration-dependent radical scavenging activity. |

| ABTS Radical Scavenging | Isoflavones | Effective scavenging of ABTS radicals. |

Potential Signaling Pathways

Based on studies of related coumestans and other phytoestrogens, this compound may modulate several critical intracellular signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other phytoestrogens.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ.

-

Radiolabeled estradiol ([³H]E2).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Hydroxyapatite slurry.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound and unlabeled estradiol (for standard curve).

-

In microcentrifuge tubes, combine a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]E2.

-

Add varying concentrations of this compound or unlabeled estradiol to the tubes.

-

Incubate the mixture for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.

-

To separate bound from unbound ligand, add hydroxyapatite slurry and incubate for 15-20 minutes at 4°C with intermittent vortexing.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the hydroxyapatite pellet with assay buffer multiple times.

-

Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]E2 (IC50 value).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Objective: To assess the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cells.

-

Complete DMEM medium.

-

LPS from E. coli.

-

This compound at various concentrations.

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (for standard curve).

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production by this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

This compound at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

Methanol.

Procedure:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound, as a member of the coumestan class of phytoestrogens, holds significant promise for further scientific investigation. While direct experimental data on this compound is currently scarce, the extensive research on related compounds like coumestrol and psoralidin provides a strong rationale for exploring its potential estrogenic, anti-inflammatory, and antioxidant activities. The experimental protocols detailed in this guide offer a robust framework for initiating such studies. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its precise binding affinities for estrogen receptors, its impact on key signaling pathways, and its efficacy in relevant disease models will be crucial steps in determining its potential as a novel therapeutic agent. This technical guide serves as a starting point to encourage and facilitate these much-needed investigations into the biological activities and therapeutic potential of this compound.

References

Exploring the Antioxidant Properties of Isosojagol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol is a naturally occurring prenylated coumestan, a class of isoflavonoids, found in plants such as the Sophora species and detected in foods like scarlet beans.[1][2][3] While structurally related to more extensively studied soy isoflavones, this compound itself remains a sparsely researched compound, with limited experimental data available regarding its specific biological activities.[2] This technical guide provides a comprehensive overview of the known and theoretical antioxidant properties of this compound. It details its chemical nature, discusses its potential antioxidant mechanisms by drawing parallels with related isoflavonoids, and outlines the standardized experimental protocols used to evaluate such properties. We explore the plausible involvement of key cellular defense pathways, such as the Nrf2/ARE signaling cascade, which are known to be modulated by other phenolic compounds. Due to the scarcity of direct quantitative data for this compound, this paper presents comparative data from well-studied isoflavones to provide context and a framework for future research.

Introduction to this compound

This compound (CAS #: 94390-15-5) is a flavonoid belonging to the coumestan subclass.[2][3] Coumestans are characterized by a specific polycyclic aromatic structure formed from the oxidation of pterocarpans.[2][3] The chemical formula for this compound is C₂₀H₁₆O₅, and its structure features a prenyl group, which can influence its lipophilicity and interaction with cellular membranes.[1]

While the metabolism of common soy isoflavones like daidzein into metabolites such as equol and O-desmethylangolensin (O-DMA) by gut microbiota is well-documented, a direct metabolic pathway from common dietary isoflavones to this compound has not been established in the current literature.[4][5][6] Its presence in certain plants suggests a direct dietary origin.[1] The potential health benefits of isoflavones are often linked to their antioxidant and phytoestrogenic activities, making this compound a molecule of interest for further investigation.[4][5]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound can be broadly categorized into two main mechanisms: direct radical scavenging and indirect cellular effects.

Direct Antioxidant Activity: Radical Scavenging

Phenolic compounds can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species. This activity is central to their antioxidant effect. Theoretical analysis using Density Functional Theory (DFT) suggests that coumestan-type compounds, including this compound, possess radical scavenging capabilities.[1] The specific mechanism, whether through hydrogen atom transfer (HAT) or single electron transfer (SET), is a key determinant of a compound's antioxidant efficacy.

Caption: Workflow for DPPH and ABTS radical scavenging assays.

Indirect Antioxidant Activity: Modulation of Cellular Defenses

Beyond direct scavenging, many natural compounds protect cells from oxidative stress by upregulating endogenous antioxidant systems. This is often achieved through the activation of signaling pathways that control the expression of protective genes.

The Nrf2-ARE Signaling Pathway: A primary mechanism for cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[8][9]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxification enzyme.[10]

-

Enzymes involved in glutathione (GSH) synthesis and regeneration, such as glutamate-cysteine ligase (GCL).[11]

While numerous phenolic compounds are known Nrf2 activators, direct experimental evidence confirming that this compound specifically activates this pathway is currently lacking.[12] However, studies on compounds with similar names, such as Isorhapontigenin and Isoorientin (both sometimes abbreviated as "ISO"), have shown potent Nrf2/HO-1 activation, suggesting that this is a plausible, yet unconfirmed, mechanism for this compound.[13][14]

Caption: Nrf2 pathway. Activation by this compound is plausible but not yet confirmed.

Quantitative Antioxidant Capacity: Comparative Data

As of this writing, specific quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) for this compound are not available in peer-reviewed literature. To provide a relevant benchmark for researchers, the following tables summarize reported values for the well-characterized soy isoflavones daidzein and genistein, and the daidzein metabolite, equol.

Table 1: In Vitro Radical Scavenging Activity of Related Isoflavones

| Compound | Assay | IC50 / Activity Value | Reference / Notes |

|---|---|---|---|

| Soybean Extract | DPPH | IC50: 161.8 µg/mL | [15] |

| Soybean Extract | Hydroxyl Radical | IC50: 33.5 ng/mL | [15] |

| Daidzein | H-ORAC | 9.94 ± 0.45 mol TE/mol | [16] |

| Genistein | H-ORAC | Lower than Daidzein | [16] |

| Equol | Multiple Assays | Higher antioxidant activity than parent daidzein | [17][18] |

| 8-Hydroxydaidzein | ESR Spectroscopy | Most potent scavenger of hydroxyl & superoxide radicals |[18] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values express antioxidant capacity relative to Trolox, a vitamin E analog.[16][19][20]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant properties of phytochemicals. These protocols are standardized and would be appropriate for the future evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[8]

Methodology:

-

Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[2]

-

Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create stock solutions. Prepare a series of dilutions from these stocks.[8]

-

Reaction: Add a defined volume of the this compound dilution to a larger volume of the DPPH working solution (e.g., 50 µL sample + 2.95 mL DPPH solution).[13]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[2][13]

-

Measurement: Measure the absorbance of the remaining DPPH at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[2]

-

Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[21]

-

IC50 Determination: Plot the % Inhibition against the concentration of this compound. The IC50 value is determined from the resulting curve as the concentration required to achieve 50% inhibition.[22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorbance maxima at specific wavelengths (e.g., 734 nm). Antioxidants added to the pre-formed radical solution reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's activity.[23]

Methodology:

-

Radical Generation: Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM). Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][14]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Reaction: Add a small volume of the this compound sample to a large volume of the diluted ABTS•+ solution (e.g., 50 µL sample + 3 mL ABTS•+ solution).[14]

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) in the dark.[14]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using various concentrations of Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same percentage of absorbance reduction.[19]

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells. It provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[7]

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HepG2, IEC-6) in a 96-well black, clear-bottom microplate and culture until they form a confluent monolayer.[24][25]

-

Loading: Wash the cells and incubate them with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), along with the this compound test compound at various concentrations. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[7][24]

-

Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe and compound. Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce intracellular ROS production.[7][19]

-

Measurement: The ROS generated by AAPH oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Analysis: The antioxidant capacity of this compound is determined by its ability to suppress the AAPH-induced fluorescence in a dose-dependent manner compared to untreated control cells.

Caption: A typical workflow for a cell-based antioxidant assay.

Antioxidant Enzyme Activity Assays

Principle: To assess the indirect antioxidant effects of this compound, the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates after treatment.[26][27]

Methodology:

-

Sample Preparation: Treat cells or animals with this compound for a specified duration. Harvest cells or tissues and prepare a protein lysate via homogenization in a suitable buffer, followed by centrifugation to clear debris.[28][29]

-

Superoxide Dismutase (SOD) Activity: SOD activity is often measured using an indirect assay that involves a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a superoxide detector (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, inhibiting the reaction of the detector. The degree of inhibition is proportional to SOD activity.[1]

-

Catalase (CAT) Activity: CAT activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) directly. The rate of decrease in absorbance at 240 nm, which corresponds to H₂O₂ concentration, is measured spectrophotometrically.[1][30]

-

Glutathione Peroxidase (GPx) Activity: GPx activity is commonly measured in a coupled reaction. GPx reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored at 340 nm and is proportional to GPx activity.[31]

Conclusion and Future Directions

This compound presents an intriguing subject for antioxidant research due to its classification as a prenylated coumestan. While theoretical models support its potential for direct radical scavenging, a significant gap exists in the experimental validation of its antioxidant properties. There is a clear need for foundational research to quantify its activity using standardized assays such as DPPH, ABTS, and ORAC.

Furthermore, exploring its impact on cellular systems is critical. Future studies should focus on its bioavailability and its ability to modulate endogenous antioxidant defenses, particularly the Nrf2/HO-1 signaling pathway. Clarifying whether this compound can activate this key protective mechanism will be a significant step in understanding its potential therapeutic value. The detailed protocols and comparative data provided in this guide serve as a robust framework for initiating these much-needed investigations into the antioxidant profile of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Showing Compound this compound (FDB001947) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030141) [hmdb.ca]

- 4. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of dietary soy isoflavones to equol by human intestinal microflora--implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]

- 9. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-shogaol attenuates H2O2-induced oxidative stress via upregulation of Nrf2-mediated γ-glutamylcysteine synthetase and heme oxygenase expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments in Enzymatic Antioxidant Defence Mechanism in Plants with Special Reference to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ars.usda.gov [ars.usda.gov]

- 17. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 19. citeqbiologics.com [citeqbiologics.com]

- 20. kencko.com [kencko.com]

- 21. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 25. mdpi.com [mdpi.com]

- 26. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 27. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2,3-Dihydro-10-hydroxy-3,3-dimethyl-1H,7H-pyrano(2',3':6,7)benzofuro(3,2-c)(1)benzopyran-7-one | C20H16O5 | CID 5281809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

Isosojagol's Role in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol, an isoflavonoid found in leguminous plants, plays a multifaceted role in plant secondary metabolism. As a key player in plant defense and symbiotic interactions, understanding its biosynthesis, regulation, and signaling pathways is critical for advancements in agriculture and pharmacology. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its biosynthetic pathway, its influence on other metabolic processes, and its function as a signaling molecule. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate further research and application.

Introduction to this compound and its Significance

This compound is a member of the isoflavonoid class of secondary metabolites, which are predominantly found in leguminous plants.[1][2] These compounds are crucial for plant survival and interaction with the environment. Isoflavonoids, including this compound, are recognized for their roles as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogenic microbes.[1] Furthermore, they act as essential signaling molecules in the establishment of symbiotic relationships with nitrogen-fixing rhizobia.[1] The structural similarities of isoflavonoids to human estrogens have also led to significant interest in their potential health benefits, earning them the classification of phytoestrogens.[1][3]

Biosynthesis of this compound

The biosynthesis of isoflavonoids is a complex process that originates from the phenylpropanoid pathway.[2][3] The direct precursor to this compound is daidzein, which itself is synthesized from L-phenylalanine.[2] While the precise enzymatic step for the isomerization of daidzein to this compound is not yet fully elucidated, the pathway leading to daidzein is well-characterized.

The biosynthesis of daidzein begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL).[2] Subsequently, chalcone synthase (CHS) and chalcone reductase (CHR) facilitate the formation of trihydroxychalcone from p-coumaroyl-CoA and three molecules of malonyl-CoA.[2] Chalcone isomerase (CHI) then converts trihydroxychalcone to liquiritigenin.[2]

The key step in the formation of the isoflavonoid skeleton is the conversion of liquiritigenin to 2-hydroxyisoflavanone, a reaction catalyzed by the cytochrome P450 enzyme, 2-hydroxyisoflavanone synthase (IFS).[1][2] Finally, 2-hydroxyisoflavanone dehydratase (HID) catalyzes the dehydration of 2-hydroxyisoflavanone to yield daidzein.[1][4] It is hypothesized that an isomerase or a related enzymatic activity is responsible for the subsequent conversion of daidzein to this compound.

Role of this compound in Plant Secondary Metabolism

Phytoalexin Activity

Isoflavonoids, as a class, are well-documented phytoalexins, exhibiting antimicrobial properties against a range of plant pathogens.[1] Daidzein, the precursor to this compound, is a known phytoalexin. It is therefore highly probable that this compound also contributes to the plant's defense arsenal. The production of these compounds is often induced in response to pathogen attack, accumulating at the site of infection to inhibit microbial growth.

Signaling in Symbiosis

One of the most critical roles of isoflavonoids is in mediating the symbiotic relationship between legumes and nitrogen-fixing rhizobia.[1] Legume roots release isoflavonoids into the rhizosphere, which act as chemoattractants for rhizobia and induce the expression of bacterial nod genes.[5][6] This signaling cascade is essential for the formation of root nodules, where atmospheric nitrogen is converted into a form usable by the plant. While specific studies on this compound as a chemoattractant are limited, its structural similarity to other signaling isoflavonoids suggests a potential role in this process.

Quantitative Data on this compound's Effects

Specific quantitative data on the effects of this compound on plant secondary metabolism are currently scarce in the literature. Most studies focus on the broader class of isoflavonoids or more abundant isomers like daidzein and genistein. The tables below present a summary of the types of quantitative data that are typically collected for isoflavonoids and would be relevant for future studies on this compound.

Table 1: Hypothetical Quantitative Effects of this compound on Phytoalexin Production

| Treatment | Pathogen | Target Metabolite | Fold Change (this compound vs. Control) | Reference |

| This compound (10 µM) | Phytophthora sojae | Glyceollin | Data not available | - |

| This compound (50 µM) | Fusarium oxysporum | Phaseollin | Data not available | - |

Table 2: Hypothetical Quantitative Effects of this compound on Nodulation Gene Expression

| Gene | Treatment | Fold Change in Expression (this compound vs. Control) | Plant Species | Reference |

| NodA | This compound (1 µM) | Data not available | Rhizobium leguminosarum | - |

| NIN | This compound (1 µM) | Data not available | Medicago truncatula | - |

Experimental Protocols

Detailed experimental protocols specifically for the analysis of this compound are not widely published. However, methodologies developed for the broader class of isoflavonoids can be readily adapted.

Extraction of Isoflavonoids from Plant Tissue

-

Sample Preparation: Freeze-dry plant tissue (e.g., roots, leaves) and grind to a fine powder.

-

Extraction Solvent: Use an 80% methanol (MeOH) in water solution.

-

Extraction Procedure:

-

Add 10 mL of 80% MeOH to 100 mg of powdered plant tissue.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Sample Reconstitution: Re-dissolve the dried extract in a known volume of 80% MeOH for analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Chromatographic System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of isoflavonoids.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from pure this compound standard.

Conclusion and Future Directions

This compound, as an isoflavonoid, is positioned at the crossroads of crucial plant metabolic and signaling pathways. Its roles in plant defense and symbiotic interactions underscore its importance in plant fitness and agricultural productivity. While the broader functions of isoflavonoids are well-established, specific research on this compound is needed to fully elucidate its unique contributions. Future research should focus on:

-

Identifying the specific enzyme(s) responsible for the conversion of daidzein to this compound.

-

Generating quantitative data on the accumulation of this compound in response to various biotic and abiotic stresses.

-

Investigating the specific signaling pathways activated by this compound in both plant defense and nodulation.

-

Developing and validating specific analytical methods for the routine quantification of this compound in complex plant matrices.

A deeper understanding of this compound's role will not only advance our fundamental knowledge of plant secondary metabolism but also open new avenues for the development of crops with enhanced disease resistance and nitrogen fixation capabilities, as well as for the discovery of novel bioactive compounds for pharmaceutical applications.

References

- 1. 2-Hydroxyisoflavanone dehydratase is a critical determinant of isoflavone productivity in hairy root cultures of Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Rhizobial Chemoattractants, the Taste and Preferences of Legume Symbionts [frontiersin.org]

- 6. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Bioactive Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on their anticancer and anti-inflammatory properties. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity is crucial for the rational design of novel and more potent therapeutic agents.

Anticancer Activity of Isoxazole Derivatives: Structure-Activity Relationship

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis. The following tables summarize the quantitative SAR data for several series of isoxazole derivatives against various cancer cell lines.

SAR of 4-(Trifluoromethyl)isoxazole Derivatives against Breast and Prostate Cancer Cell Lines

The introduction of a trifluoromethyl (CF3) group at the 4-position of the isoxazole ring has been explored for its potential to enhance anticancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values of a series of 3,5-disubstituted-4-(trifluoromethyl)isoxazoles.

| Compound ID | R1 (at 3-position) | R2 (at 5-position) | MCF-7 IC50 (µM) | 4T1 IC50 (µM) | PC-3 IC50 (µM) |

| TTI-1 | 3,4-dimethoxyphenyl | phenyl | >200 | >200 | >200 |

| TTI-2 | 3,4-dimethoxyphenyl | furan-2-yl | 16.5 | 11.2 | 19.8 |

| TTI-4 | 3,4-dimethoxyphenyl | thiophen-2-yl | 2.63 | 4.51 | 6.72 |

| TTI-6 | 4-methoxyphenyl | thiophen-2-yl | 5.32 | 7.89 | 9.14 |

| TTI-9 | 4-fluorophenyl | thiophen-2-yl | 8.17 | 10.4 | 12.3 |

Data compiled from studies on the anticancer activities of novel isoxazole derivatives.[1]

Key SAR Insights:

-

The nature of the substituent at the 5-position of the isoxazole ring significantly influences the anticancer activity.

-

Replacing the phenyl ring at the 5-position with a furan or thiophene ring generally enhances cytotoxicity.

-

A thiophene ring at the 5-position (as in TTI-4, TTI-6, and TTI-9) appears to be particularly favorable for activity against MCF-7, 4T1, and PC-3 cell lines.

-

The substitution pattern on the phenyl ring at the 3-position also modulates activity, with the 3,4-dimethoxy substitution (TTI-4) showing the highest potency in this series.

SAR of Isoxazole-Carboxamide Derivatives against Cervical, Liver, and Breast Cancer Cell Lines

Amide derivatives of isoxazole-4-carboxylic acid represent another important class of anticancer agents. The table below shows the cytotoxic activity of a series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides.

| Compound ID | R (Aryl Substituent) | HeLa IC50 (µg/mL) | Hep3B IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | phenyl | 42.11 | >50 | 39.80 | | 2d | 4-chlorophenyl | 15.48 | 23.01 | >50 | | 2e | 4-fluorophenyl | 18.62 | 23.89 | >50 | | 2g | 4-methylphenyl | 35.78 | 41.23 | 45.67 |

Data extracted from studies on the synthesis and biological evaluation of novel isoxazole-amide analogues.[2]

Key SAR Insights:

-

The presence and position of substituents on the N-aryl ring play a critical role in determining the cytotoxic potency.

-

Electron-withdrawing groups, such as chloro (2d) and fluoro (2e) at the para-position of the N-aryl ring, significantly enhance the activity against HeLa and Hep3B cells compared to the unsubstituted analog (2a).

-

An electron-donating group like methyl (2g) at the para-position results in moderate activity across all three cell lines.

Anti-inflammatory Activity of Isoxazole Derivatives: Structure-Activity Relationship

Isoxazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

SAR of Indolyl-Isoxazole Derivatives

The following table presents the anti-inflammatory activity of a series of indolyl-isoxazole derivatives as a percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound ID | Substituent on Indole Ring | % Edema Inhibition |

| II-1 | H | 36.6 |

| II-2 | 5-chloro | 58.2 |

| II-3 | 5-bromo | 65.4 |

| II-4 | 5-fluoro | 73.7 |

| II-5 | 5-methyl | 42.1 |

Data from studies on the anti-inflammatory evaluation of isoxazole derivatives.[3]

Key SAR Insights:

-

Substitution on the indole ring significantly impacts the anti-inflammatory activity.

-

Electron-withdrawing halogen substituents at the 5-position of the indole ring enhance the anti-inflammatory effect, with the fluoro-substituted compound (II-4) showing the highest activity.

-

An electron-donating methyl group at the 5-position (II-5) provides only a modest increase in activity compared to the unsubstituted analog (II-1).

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazole Derivatives

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is through the 1,3-dipolar cycloaddition reaction of a nitrile oxide with an alkyne. Another prevalent method involves the cyclization of chalcones with hydroxylamine hydrochloride.

Protocol for Synthesis via Chalcone Cyclization:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

To a solution of an appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 10 mL) is added dropwise with constant stirring at room temperature.

-

The reaction mixture is stirred for 2-4 hours and then poured into crushed ice.

-

The precipitated solid (chalcone) is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol.

-

-

Isoxazole Formation:

-

A mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (25 mL) is refluxed in the presence of a base (e.g., sodium acetate or potassium hydroxide) for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

-

The solid is filtered, washed with water, dried, and purified by column chromatography or recrystallization to yield the desired 3,5-disubstituted isoxazole derivative.[4]

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]

-

-

Compound Treatment:

-

The isoxazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations.

-

The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[8][9][10][11][12]

Protocol:

-

Animal Acclimatization and Grouping:

-

Wistar albino rats are acclimatized for one week and then divided into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

The test isoxazole derivatives are administered orally or intraperitoneally at a specific dose. The standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.

-

-

Induction of Inflammation:

-

One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

-

Paw Volume Measurement:

-

The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Calculation of Edema Inhibition:

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Apoptosis Induction by Anticancer Isoxazole Derivatives

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Below is a simplified representation of the intrinsic apoptotic pathway that can be activated by these compounds.

Caption: Intrinsic apoptosis pathway activated by isoxazole derivatives.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of isoxazole derivatives can involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.

Caption: Inhibition of inflammatory pathways by isoxazole derivatives.

Experimental Workflow for SAR Studies of Isoxazole Derivatives

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel isoxazole derivatives.

Caption: Experimental workflow for SAR studies of isoxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijariit.com [ijariit.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Isosojagol: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosojagol is a naturally occurring coumestan, a subclass of isoflavonoids characterized by a benzofuro[3,2-c]chromen-6-one core structure. These compounds are phytoestrogens, plant-derived molecules that can exert estrogen-like effects in animals and humans. The interest in this compound and other coumestans stems from their potential roles in human health and disease, including their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological interactions of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Leguminosae (Fabaceae) family, which includes a wide variety of beans, peas, and clovers. While specific quantitative data for this compound is limited in the available literature, the distribution of its parent compounds, coumestans, and the broader class of isoflavonoids is well-documented.

Coumestans, including the well-studied coumestrol, are often found in higher concentrations in response to plant stressors such as fungal infections or insect damage. The highest concentrations of coumestrol have been reported in clover, certain types of chickpeas, and alfalfa sprouts.

Quantitative Distribution of Isoflavonoids and Coumestans in Various Plant Sources

The following table summarizes the quantitative data available for total isoflavones and coumestrol in various plant sources. It is important to note that the concentration of these compounds can vary significantly depending on the plant cultivar, growing conditions, and analytical methods used. Specific quantitative data for this compound remains a key area for future research.

| Plant Source | Plant Part | Compound(s) Quantified | Concentration Range (µg/g dry weight) | Reference(s) |

| Soybean (Glycine max) | Seeds | Total Isoflavones | 551.15 - 7584.07 | [1] |

| Alfalfa (Medicago sativa) | Sprouts | Coumestrol | High concentration (specific value not provided) | |

| Red Clover (Trifolium pratense) | Aerial parts | Total Isoflavones | High concentration (specific value not provided) | [2] |

| Scarlet Runner Bean (Phaseolus coccineus) | Seeds, Pods | General Phenolic Compounds | High concentration (specific value not provided) | |

| Chickpea (Cicer arietinum 'Kala Chana') | Seeds | Coumestrol | High concentration (specific value not provided) |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require specific and sensitive analytical techniques. The following sections detail generalized experimental protocols based on established methods for isoflavonoid analysis.

Extraction of this compound from Plant Material

Objective: To extract this compound and other isoflavonoids from plant tissue for subsequent analysis.

Materials:

-

Dried and powdered plant material

-

Solvent: 80% Methanol or 80% Ethanol

-

Ultrasonic bath or shaker

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (C18)

Protocol:

-

Sample Preparation: Air-dry the plant material at room temperature or in a low-temperature oven (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 1-5 g) and place it in a flask.

-

Add a specific volume of the extraction solvent (e.g., 20-50 mL of 80% methanol) to achieve a solid-to-solvent ratio of approximately 1:10 to 1:20.

-

Perform extraction using one of the following methods:

-

Ultrasonication: Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.

-

Maceration: Shake the mixture on a mechanical shaker for 24-48 hours at room temperature.

-

-

-

Filtration and Concentration:

-

Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Purification (Optional but Recommended):

-

Dissolve the concentrated extract in a small volume of the initial solvent.

-

Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering substances.

-

Condition the cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elute the isoflavonoids, including this compound, with a higher concentration of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid or acetic acid (Solvent A). A typical gradient might be:

-

0-5 min: 10-30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: Isoflavonoids are typically detected between 254 and 280 nm. A Diode Array Detector allows for the acquisition of the full UV spectrum for peak identification.

-

Injection Volume: 10-20 µL

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective method for the quantification of this compound.

Instrumentation:

-

Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

-

Similar mobile phase and gradient as for HPLC, but with a lower flow rate (e.g., 0.2-0.4 mL/min) suitable for the MS interface.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor Ion: The molecular ion [M-H]⁻ or [M+H]⁺ of this compound.

-

Product Ions: Specific fragment ions of this compound generated by collision-induced dissociation (CID).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

-

Develop an MRM method using a certified standard of this compound to determine the optimal precursor and product ion transitions and collision energies.

-

Prepare a calibration curve using the standard.

-

Analyze the sample extract using the developed LC-MS/MS method.

-

Quantify this compound based on the peak area of the specific MRM transition.

Signaling Pathways and Biological Interactions

This compound, as a phytoestrogen, is known to interact with various biological pathways, primarily through its binding to estrogen receptors. While specific research on this compound is limited, the biological activities of the closely related and well-studied coumestan, coumestrol, provide significant insights into the potential mechanisms of action for this compound.

Biosynthesis of this compound

This compound is biosynthesized from the isoflavone daidzein through a series of enzymatic reactions. This pathway is part of the broader phenylpropanoid pathway in plants.

References

Isosojagol: An In-Depth Technical Guide on its Potential as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosojagol, a member of the coumestan class of isoflavonoids, has been identified in edible plants such as pulses and scarlet beans. While research on this specific compound is in its nascent stages, its presence in the human diet suggests a potential role as a biomarker of consumption for these food groups. This technical guide provides a comprehensive overview of isoflavone metabolism as a basis for understanding the fate of this compound in the body. It delves into the limited existing knowledge on this compound and its related compound, Sojagol, and explores the workflows and methodologies required to validate its potential as a dietary or clinical biomarker. This document aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science who are interested in the untapped potential of this isoflavonoid.

Introduction to Isoflavonoids

Isoflavonoids are a subclass of polyphenolic compounds, commonly referred to as phytoestrogens due to their structural similarity to mammalian estrogen. They are predominantly found in leguminous plants, with soybeans being a particularly rich source. The consumption of isoflavone-rich foods has been associated with a variety of health benefits.

This compound is a specific type of isoflavonoid belonging to the coumestan group, which are characterized by a distinct four-ring heterocyclic structure. It has been detected in pulses and scarlet beans (Phaseolus coccineus), suggesting it could serve as a specific biomarker for the intake of these foods.[1][2][3]

Metabolism of Isoflavones

The biological activity and bioavailability of isoflavonoids are heavily dependent on their metabolism, which primarily occurs in the intestine and liver. The gut microbiota plays a crucial role in the transformation of these compounds into more biologically active forms.[4]

General Metabolic Pathway

Upon ingestion, isoflavone glycosides are hydrolyzed by intestinal glucosidases to their aglycone forms (e.g., daidzein, genistein). These aglycones can then be absorbed or further metabolized by the gut microbiota into various metabolites.[4][5] Phase I and II metabolic reactions occur in the intestine and liver, leading to the circulation of isoflavones primarily as glucuronide and sulfate esters.[6] The final metabolites are then excreted, mainly in the urine.[4]

Figure 1. General metabolic pathway of dietary isoflavones.

Key Metabolic Enzymes and Metabolites

The transformation of isoflavones is a multi-step process involving various enzymes, primarily of microbial origin.

| Precursor Isoflavone | Key Metabolites |

| Daidzein | Dihydrodaidzein, Equol, O-desmethylangolensin (O-DMA)[5] |

| Genistein | Dihydrogenistein, 6'-OH-O-DMA[5] |

| Glycitein | Dihydroglycitein, 5'-methoxy-O-DMA[5] |

This compound and its Biomarker Potential

Chemical Structure and Properties

This compound is a coumestan with the chemical formula C20H16O5.[1] Its structure is characterized by a planar tetracyclic system.

Potential as a Dietary Biomarker

The detection of this compound in specific food sources like scarlet beans makes it a candidate for a dietary biomarker.[1][2][3] A reliable biomarker for the consumption of these foods could be valuable in nutritional epidemiology to accurately assess dietary intake and its correlation with health outcomes.

Related Compound: Sojagol

Research on the related compound, Sojagol, which has been isolated from mung beans, has suggested its potential as a mineralocorticoid receptor (MR) antagonist.[7][8] In silico studies have shown that Sojagol may interact with the MR at key binding sites, suggesting a possible role in modulating blood pressure and inflammation.[7][8] This highlights a potential avenue for future research into the biological activities of this compound.

Workflow for Biomarker Validation

The validation of a new biomarker, such as this compound, is a rigorous process that involves several key stages, from initial discovery to clinical validation.

Figure 2. A simplified workflow for biomarker validation.

Experimental Protocols

General Protocol for Isoflavone Analysis by HPLC

This protocol outlines a general procedure for the extraction and quantification of isoflavones from plasma or urine.

1. Sample Preparation (Solid-Phase Extraction):

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the pre-treated sample (e.g., plasma with β-glucuronidase/sulfatase).

- Wash the cartridge with water to remove interferences.

- Elute the isoflavones with methanol.

- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV/MS Analysis:

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

- Flow Rate: 0.5 mL/min.

- Detection: UV detector at 260 nm or a mass spectrometer in negative ion mode.

- Quantification: Use an external standard curve with purified isoflavone standards.

Quantitative Data